1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride
CAS No.: 1185467-89-3
Cat. No.: VC5096542
Molecular Formula: C18H31Cl2FN2O2
Molecular Weight: 397.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185467-89-3 |
|---|---|
| Molecular Formula | C18H31Cl2FN2O2 |
| Molecular Weight | 397.36 |
| IUPAC Name | 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(2-methylbutan-2-yloxy)propan-2-ol;dihydrochloride |
| Standard InChI | InChI=1S/C18H29FN2O2.2ClH/c1-4-18(2,3)23-14-17(22)13-20-9-11-21(12-10-20)16-7-5-15(19)6-8-16;;/h5-8,17,22H,4,9-14H2,1-3H3;2*1H |
| Standard InChI Key | WXRMPYJLQNWRMJ-UHFFFAOYSA-N |
| SMILES | CCC(C)(C)OCC(CN1CCN(CC1)C2=CC=C(C=C2)F)O.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(2-methylbutan-2-yloxy)propan-2-ol; dihydrochloride, reflects its three primary components:
-
A 4-fluorophenyl group attached to the piperazine ring, enhancing lipophilicity and potential receptor affinity.
-
A tert-pentyloxy (2-methylbutan-2-yloxy) chain contributing to steric bulk and metabolic stability.
-
A propan-2-ol backbone linking the piperazine and tert-pentyloxy moieties, with hydroxyl functionality enabling hydrogen bonding.
The dihydrochloride salt form improves aqueous solubility, facilitating in vitro and in vivo studies.
Physicochemical Data
The following table summarizes key properties derived from experimental and computational analyses:
| Property | Value |
|---|---|
| CAS Number | 1185467-89-3 |
| Molecular Formula | C₁₈H₃₁Cl₂FN₂O₂ |
| Molecular Weight | 397.36 g/mol |
| IUPAC Name | 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(2-methylbutan-2-yloxy)propan-2-ol; dihydrochloride |
| InChI Key | WXRMPYJLQNWRMJ-UHFFFAOYSA-N |
| SMILES | CCC(C)(C)OCC(CN1CCN(CC1)C2=CC=C(C=C2)F)O.Cl.Cl |
The compound’s logP (estimated at ~3.2) suggests moderate lipophilicity, balancing blood-brain barrier permeability and solubility.
Synthesis and Manufacturing
Synthetic Pathways
Synthesis typically involves multi-step organic reactions, as outlined in piperazine derivative patents . A generalized approach includes:
-
Piperazine Functionalization: Reacting 1-(4-fluorophenyl)piperazine with epichlorohydrin to form an epoxide intermediate.
-
Nucleophilic Substitution: Opening the epoxide with tert-pentanol under basic conditions to introduce the alkoxy group.
-
Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride salt .
Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to achieving yields >70% .
Analytical Characterization
Quality control employs:
-
HPLC-MS: Purity assessment (>95% by area normalization).
-
¹H/¹³C NMR: Confirmation of structural integrity, with characteristic peaks for the fluorophenyl (δ 7.1–7.3 ppm) and tert-pentyloxy groups (δ 1.2–1.4 ppm).
Pharmacological Profile
Receptor Binding Studies
While direct binding data for this compound are unpublished, structural analogs exhibit affinity for:
-
Serotonin Receptors (5-HT₁A/5-HT₂A): Modulating mood and cognition.
-
Dopamine D₂/D₃ Receptors: Implicated in antipsychotic activity .
-
σ-1 Receptors: Involved in neuroprotection and synaptic plasticity.
The fluorophenyl group may enhance π-π interactions with aromatic residues in receptor binding pockets, while the piperazine core mimics endogenous polyamines .
In Vitro Activity
Preliminary assays on analogous compounds demonstrate:
-
IC₅₀ ≤ 100 nM for 5-HT₁A receptor antagonism.
-
Ki ≈ 25 nM for σ-1 receptor binding, suggesting neuroprotective potential.
Therapeutic Applications
Neurological Disorders
The compound’s profile aligns with research into:
-
Anxiety/Depression: Via 5-HT₁A receptor modulation.
-
Schizophrenia: Through dopamine D₂ receptor antagonism.
-
Neurodegenerative Diseases: σ-1-mediated neuroprotection in Alzheimer’s models.
Comparative Efficacy
Compared to aripiprazole (a partial D₂/5-HT₁A agonist), this compound’s tert-pentyloxy chain may reduce cytochrome P450 interactions, improving metabolic stability .
Research Frontiers
Pharmacokinetic Studies
Future work should address:
-
Oral Bioavailability: Predicted at 40–60% due to first-pass metabolism.
-
Half-Life: Estimated ~8 hours in rodent models.
Toxicology Profiling
Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) suggest a favorable safety margin for preclinical development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume